
3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol is a chemical compound with the molecular formula C24H50O8. It is a polyether diol, which means it contains multiple ether groups and two hydroxyl groups. This compound is known for its unique structure, which includes a long chain of alternating carbon and oxygen atoms, making it a member of the polyethylene glycol family .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol typically involves the polymerization of ethylene oxide. The process begins with the reaction of ethylene glycol with ethylene oxide under basic conditions, resulting in the formation of a polyethylene glycol chain. The reaction is controlled to achieve the desired molecular weight and chain length .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where ethylene oxide is polymerized in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure consistent product quality. The final product is purified through distillation and filtration processes .
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of surfactants, lubricants, and polymers.
Wirkmechanismus
The mechanism of action of 3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, this compound can interact with enzymes and proteins, affecting their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene glycol (PEG): A family of compounds with similar structures but varying chain lengths.
Polypropylene glycol (PPG): Similar to PEG but with propylene oxide units instead of ethylene oxide.
Polyethylene glycol monooctadecyl ether: A PEG derivative with a single octadecyl group.
Uniqueness
3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol is unique due to its specific chain length and the presence of two hydroxyl groups. This structure provides distinct properties, such as solubility and reactivity, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
75506-93-3 |
|---|---|
Molekularformel |
C24H50O8 |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
1-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecan-2-ol |
InChI |
InChI=1S/C24H50O8/c1-2-3-4-5-6-7-8-9-10-24(26)23-32-22-21-31-20-19-30-18-17-29-16-15-28-14-13-27-12-11-25/h24-26H,2-23H2,1H3 |
InChI-Schlüssel |
ZRPHNPHWLLSPCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(COCCOCCOCCOCCOCCOCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silane](/img/structure/B14449210.png)
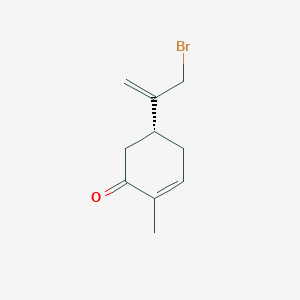
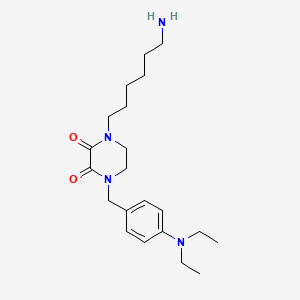
![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
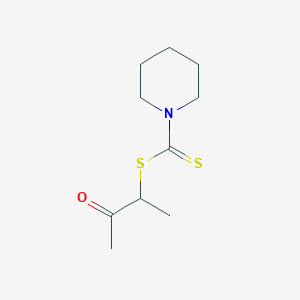
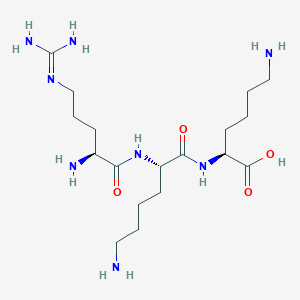
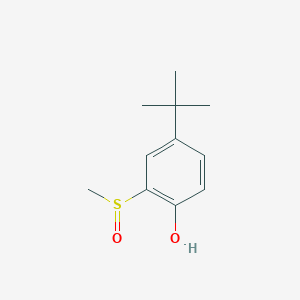
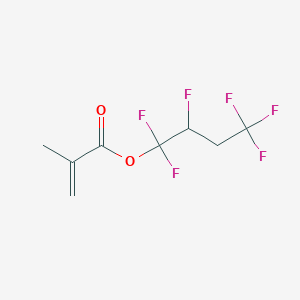
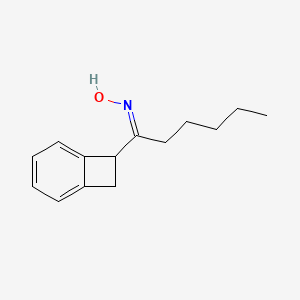
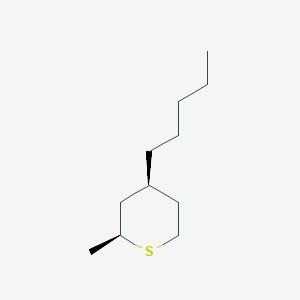
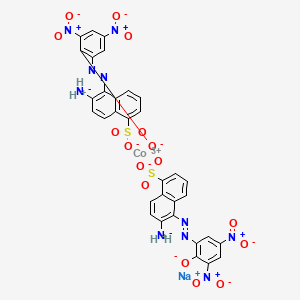
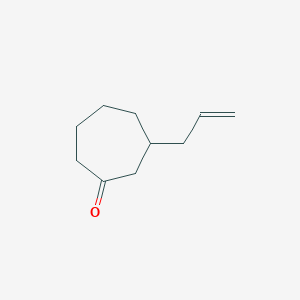
![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)
